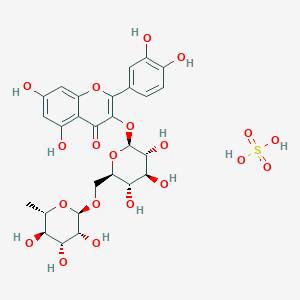

Rutin sulfate

Description

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16.H2O4S/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;1-5(2,3)4/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXKRQZMTKNFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Rutin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutin (B1680289) sulfate (B86663), a sulfated derivative of the flavonoid glycoside rutin, has garnered significant interest in the scientific community due to its enhanced water solubility and potentially altered biological activities compared to its parent compound. This technical guide provides a comprehensive overview of the chemical structure of rutin sulfate, including its various forms and nomenclature. Detailed experimental protocols for its synthesis are presented, alongside an analysis of its physicochemical properties. Although specific quantitative NMR and mass spectrometry data for rutin sulfate are not widely available in the public domain, this guide provides the corresponding data for the parent compound, rutin, and discusses the anticipated spectral changes upon sulfation. Furthermore, the known interactions of rutin with key signaling pathways, such as NF-κB and MAPK, are detailed and visualized, providing a basis for understanding the potential mechanisms of action of rutin sulfate.

Chemical Structure and Nomenclature

Rutin sulfate is not a single, uniquely defined molecule but rather a term that can encompass a range of sulfated derivatives of rutin. The degree and position of sulfation can vary depending on the synthetic method employed. This leads to a variety of potential structures, from mono-sulfated to poly-sulfated forms. The most common form referred to in the literature is a polysulfated sodium salt, which enhances the molecule's water solubility.

The core structure of rutin consists of the flavonol quercetin (B1663063) glycosidically linked to the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose). Sulfation typically occurs at one or more of the hydroxyl groups on the quercetin backbone or the sugar moieties.

Table 1: Chemical Identifiers for Rutin Sulfate and Related Compounds

| Compound Name | CAS Number | Molecular Formula | IUPAC Name | InChI | Canonical SMILES |

| Rutin Sulfate | 12768-44-4[1], 108916-86-5 | C27H32O20S | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;sulfuric acid[1] | InChI=1S/C27H30O16.H2O4S/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;1-5(2,3)4/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;(H2,1,2,3,4)/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;/m0./s1 | C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O">C@@HO.OS(=O)(=O)O |

| Rutin Sodium Sulfate | 12768-44-4 | C27H28Na2O22S2 | disodium;[2-(3,4-dihydroxyphenyl)-4-oxo-5-sulfonatooxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-7-yl] sulfate | InChI=1S/C27H30O22S2.2Na/c1-8-17(30)20(33)22(35)26(44-8)43-7-15-18(31)21(34)23(36)27(46-15)47-25-19(32)16-13(45-24(25)9-2-3-11(28)12(29)4-9)5-10(48-50(37,38)39)6-14(16)49-51(40,41)42;;/h2-6,8,15,17-18,20-23,26-31,33-36H,7H2,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;;/m0../s1 | C[C@H]1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=C(OC4=C(C3=O)C(=CC(=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C5=CC(=C(C=C5)O)O)O)O)O)O)O">C@@HO.[Na+].[Na+] |

| Rutin (Parent Compound) | 153-18-4 | C27H30O16 | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[[(-2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one | InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1 | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |

Experimental Protocols: Synthesis of Rutin Poly(H-)Sulfate Salts

The synthesis of rutin poly(H-)sulfate salts is most effectively achieved through the use of a trialkylamine-sulfur trioxide complex. This method allows for the introduction of multiple sulfate groups onto the rutin molecule, thereby significantly increasing its water solubility.

Synthesis of Rutin Poly(H-)Sulfate, Trimethylamine (B31210) Salt

Materials:

-

Rutin

-

Trimethylamine-sulfur trioxide complex

-

Dry Dimethylformamide (DMF)

-

Absolute Ethanol (B145695)

-

Anhydrous Diethyl Ether

Procedure:

-

A solution of trimethylamine-sulfur trioxide complex (3.34 g) in warm dry dimethylformamide is prepared with stirring until a clear solution is obtained.

-

Rutin (1.22 g) is added to the solution.

-

The reaction mixture is stirred continuously at 65-70°C for 20 hours.

-

After 20 hours, the solution is cooled to room temperature.

-

The cooled solution is then poured into absolute ethanol with stirring, which will cause the product to separate as a pale yellow gum.

-

The supernatant is decanted, and the gummy product is triturated repeatedly with absolute ethanol followed by anhydrous diethyl ether.

-

The purified product is then dried in vacuo to yield the solvated pale brown gum of rutin poly(H-)sulfate, trimethylamine salt.

Conversion to Rutin Poly(H-)Sulfate, Sodium Salt

Materials:

-

Rutin poly(H-)sulfate, trimethylamine salt

-

Deionized Water

-

30% Aqueous Sodium Acetate (B1210297) Solution

-

Absolute Ethanol

Procedure:

-

A portion of the rutin poly(H-)sulfate, trimethylamine salt (3.0 g) is dissolved in a minimal amount of deionized water.

-

A 10 mL portion of 30% aqueous sodium acetate solution is added with swirling, and the mixture is allowed to stand at room temperature for 20 minutes.

-

Absolute ethanol (100 mL) is then added, causing the sodium salt to separate as a yellow semi-solid.

-

The supernatant is decanted, and the product is triturated with absolute ethanol to yield a yellow granular solid.

-

The solid is collected by filtration, washed with absolute ethanol and then ether, and finally dried to give the desired rutin poly(H-)sulfate, sodium salt as a solvated bright yellow powder.

Caption: Synthesis workflow for Rutin Poly(H-)Sulfate, Sodium Salt.

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties of Rutin and Rutin Sodium Sulfate

| Property | Rutin (Parent Compound) | Rutin Sodium Sulfate |

| Molecular Weight | 610.52 g/mol | 814.6 g/mol (disodium disulfate)[2] |

| Appearance | Yellow to greenish-yellow powder | Yellow to brown powder |

| Water Solubility | Poorly soluble | Soluble |

| Melting Point | 193-195 °C (decomposes) | Not well-defined |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Rutin

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the parent compound, rutin, in DMSO-d₆.

Table 3: ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts for Rutin

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-2' | 7.54 | d | 2.2 |

| H-6' | 7.52 | dd | 8.4, 2.2 |

| H-5' | 6.84 | d | 8.4 |

| H-6 | 6.20 | d | 2.0 |

| H-8 | 6.39 | d | 2.0 |

| H-1'' | 5.34 | d | 7.2 |

| H-1''' | 4.38 | d | 1.2 |

| CH₃ (Rhamnose) | 1.09 | d | 6.2 |

Note: Data compiled from publicly available spectral data.

Table 4: ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts for Rutin

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 156.4 |

| C-3 | 133.3 |

| C-4 | 177.4 |

| C-5 | 161.2 |

| C-6 | 98.7 |

| C-7 | 164.1 |

| C-8 | 93.6 |

| C-9 | 156.5 |

| C-10 | 104.0 |

| C-1' | 121.2 |

| C-2' | 115.3 |

| C-3' | 144.8 |

| C-4' | 148.5 |

| C-5' | 116.3 |

| C-6' | 121.7 |

| C-1'' | 101.2 |

| C-1''' | 100.8 |

Note: Data compiled from publicly available spectral data.

Expected Changes upon Sulfation: The introduction of a sulfate group (-OSO₃⁻) at a hydroxyl position will typically cause a downfield shift (increase in ppm) of the adjacent proton and carbon signals in the NMR spectra due to the electron-withdrawing nature of the sulfate group. The magnitude of the shift will depend on the position of sulfation.

Mass Spectrometry of Rutin

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of flavonoids and their derivatives. The fragmentation pattern of rutin is well-established.

Expected Fragmentation of Rutin Sulfate: In the mass spectrum of rutin sulfate, one would expect to observe the molecular ion corresponding to the specific sulfated species. The fragmentation pattern would likely involve the neutral loss of SO₃ (80 Da) from the molecular ion, followed by the characteristic fragmentation of the rutin backbone. The primary fragmentation of rutin itself involves the cleavage of the glycosidic bonds, resulting in the loss of the rhamnose (146 Da) and glucose (162 Da) moieties, leading to the quercetin aglycone at m/z 302 (in positive mode).

Caption: Expected fragmentation pathway of a mono-sulfated Rutin.

Modulation of Signaling Pathways

While specific studies on the detailed molecular interactions of rutin sulfate with signaling pathways are limited, the parent compound, rutin, has been shown to modulate several key pathways involved in inflammation and cellular stress responses. It is plausible that rutin sulfate, with its altered physicochemical properties, may exhibit similar or enhanced activities.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Rutin has been shown to inhibit the activation of NF-κB.[3][4][5][6][7]

Caption: Postulated inhibition of the NF-κB pathway by Rutin Sulfate.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. Rutin has been demonstrated to modulate the activity of different MAPK family members, including ERK, JNK, and p38.[4][8]

Caption: Postulated modulation of the MAPK pathway by Rutin Sulfate.

Conclusion

Rutin sulfate presents a promising modification of the naturally occurring flavonoid rutin, with enhanced water solubility that may translate to improved bioavailability and therapeutic efficacy. This technical guide has provided a detailed overview of its chemical structure, synthesis, and physicochemical properties. While a comprehensive spectroscopic characterization of rutin sulfate is not yet widely available, the provided data on the parent compound, rutin, serves as a valuable reference point for researchers. The established modulatory effects of rutin on the NF-κB and MAPK signaling pathways suggest that rutin sulfate may exert its biological effects through similar mechanisms, a hypothesis that warrants further investigation. This guide serves as a foundational resource for scientists and professionals in drug development interested in exploring the therapeutic potential of rutin sulfate.

References

- 1. Fragmentation study of rutin, a naturally occurring flavone glycoside cationized with different alkali metal ions, using post-source decay matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rutin inhibits osteoclast formation by decreasing reactive oxygen species and TNF-α by inhibiting activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Rutin alleviates Sjogren's syndrome via CaR/NLRP3/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rutin prevents cardiac oxidative stress and inflammation induced by bisphenol A and dibutyl phthalate exposure via NRF-2/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rutin Modulates MAPK Pathway Differently from Quercetin in Angiotensin II-Induced H9c2 Cardiomyocyte Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of Rutin Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutin (B1680289) sulfate (B86663), a sulfated derivative of the naturally occurring flavonoid rutin, exhibits a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. The addition of sulfate moieties to the rutin backbone enhances its water solubility and can modulate its bioactivity compared to the parent compound. This technical guide provides an in-depth overview of the known mechanisms of action of rutin sulfate, with a particular focus on its antiviral, anti-inflammatory, antioxidant, and anticoagulant properties. Detailed experimental protocols for key assays, quantitative data from relevant studies, and visualizations of implicated signaling pathways are presented to facilitate further research and development.

Core Mechanisms of Action

Rutin sulfate's therapeutic potential stems from its ability to interact with various biological targets and modulate key cellular signaling pathways. While research on rutin sulfate is ongoing, several core mechanisms have been elucidated.

Antiviral Activity

One of the most well-documented activities of rutin sulfate is its potent anti-HIV effect. Unlike its parent compound, rutin, the sulfated form demonstrates significant inhibitory activity against HIV-1.

Mechanism: Sodium rutin sulfate acts as a viral entry and fusion inhibitor. It is believed to interact with the HIV-1 envelope glycoprotein, thereby blocking the initial stages of the viral life cycle. This interaction prevents the virus from binding to and fusing with host cells.[1]

Anti-inflammatory Activity

Rutin sulfate is thought to possess anti-inflammatory properties, a characteristic it shares with its parent compound, rutin. This activity is primarily attributed to the modulation of key inflammatory signaling pathways.

Mechanism: Rutin sulfate has been shown to modulate signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, rutin sulfate can suppress the production of pro-inflammatory cytokines and mediators.[2]

Antioxidant Activity

The antioxidant properties of flavonoids are well-established, and rutin sulfate is no exception. It can combat oxidative stress through various mechanisms.

Mechanism: Rutin sulfate can act as a direct scavenger of reactive oxygen species (ROS). Additionally, it may enhance the activity of endogenous antioxidant enzymes, further protecting cells from oxidative damage.

Anticoagulant and Antithrombotic Activity

The presence of sulfate groups in rutin sulfate suggests potential anticoagulant and antithrombotic activities, as sulfated compounds are known to interfere with the coagulation cascade.

Mechanism: Sulfated flavonoids, including analogs of rutin, have demonstrated the ability to inhibit key enzymes in the coagulation cascade, such as thrombin and factor Xa. The negatively charged sulfate groups are thought to play a crucial role in this interaction.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of rutin sulfate and its derivatives.

Table 1: Anti-HIV Activity of Sodium Rutin Sulfate (SRS)

| Virus Strain | IC50 (µM) | Selectivity Index (SI) | Reference |

| HIV-1 X4 (IIIB) | 2.3 ± 0.2 | 563 | [1] |

| HIV-1 R5 (Ada-M) | 4.5 ± 2.0 | 575 | [1] |

| HIV-1 R5 (Ba-L) | 8.5 ± 3.8 | 329 | [1] |

| Primary R5 HIV-1 | 13.1 ± 5.5 | 197 | [1] |

Table 2: Anti-Herpes Simplex Virus (HSV) Activity of Sodium Rutin Sulfate (SRS)

| Virus | IC50 (µM) | Selectivity Index (SI) | Reference |

| HSV | 88.3 ± 0.1 | 30 | [1] |

Table 3: Cytotoxicity of Sodium Rutin Sulfate (SRS)

| Cell Line | CC50 (mM) | Reference |

| Human genital ME180 | >3.0 | [1] |

| HeLa | >3.0 | [1] |

| Primary human foreskin fibroblast | >3.0 | [1] |

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by rutin sulfate.

Caption: Inhibition of the NF-κB signaling pathway by Rutin Sulfate.

Caption: Inhibition of the MAPK signaling pathway by Rutin Sulfate.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of rutin sulfate's mechanism of action. These are representative protocols and may require optimization for specific experimental conditions.

Anti-HIV-1 Activity Assay (Cell-based)

This protocol is adapted from methodologies used to assess the anti-HIV activity of compounds like sodium rutin sulfate.

Objective: To determine the concentration at which rutin sulfate inhibits HIV-1 replication by 50% (IC50).

Materials:

-

HeLa or C8166 cells

-

HIV-1 viral stock (e.g., IIIB, Ada-M, or Ba-L strains)

-

Rutin sulfate stock solution

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

96-well cell culture plates

-

MTT or similar cell viability reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed HeLa or C8166 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Dilution: Prepare a serial dilution of rutin sulfate in cell culture medium.

-

Infection and Treatment: Remove the culture medium from the cells and add 100 µL of fresh medium containing the diluted rutin sulfate. Immediately after, add 100 µL of medium containing the HIV-1 viral stock at a predetermined multiplicity of infection (MOI). Include control wells with cells and virus only (virus control) and cells only (cell control).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

-

Assessment of Viral Replication: Viral replication can be assessed by measuring the cytopathic effect (CPE) or by quantifying viral p24 antigen in the supernatant using an ELISA kit.

-

Cell Viability Assay: To assess the cytotoxicity of rutin sulfate, perform an MTT assay on a parallel plate with uninfected cells treated with the same concentrations of the compound.

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration of rutin sulfate compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration. The 50% cytotoxic concentration (CC50) is determined from the cell viability assay. The selectivity index (SI) is calculated as CC50/IC50.

Western Blot Analysis for NF-κB and MAPK Signaling

This protocol provides a general framework for assessing the effect of rutin sulfate on the activation of NF-κB and MAPK signaling pathways.

Objective: To determine if rutin sulfate inhibits the phosphorylation of key proteins in the NF-κB (e.g., IκBα, p65) and MAPK (e.g., ERK, JNK, p38) pathways.

Materials:

-

RAW 264.7 macrophages or other suitable cell line

-

Rutin sulfate

-

LPS (Lipopolysaccharide) or other stimulus

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of rutin sulfate for a specified time (e.g., 1-2 hours). Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce pathway activation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the total and phosphorylated forms of the target proteins overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Data Analysis: Perform densitometric analysis of the bands. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to determine the relative level of protein activation.

DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating the direct antioxidant activity of a compound.

Objective: To determine the concentration of rutin sulfate required to scavenge 50% of DPPH radicals (IC50).

Materials:

-

Rutin sulfate

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol

-

96-well plate

-

Spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of rutin sulfate in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of each rutin sulfate dilution to the wells. Then, add the DPPH solution to each well. Include a control well with methanol and DPPH solution only.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the rutin sulfate sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of rutin sulfate to determine the IC50 value.

Conclusion

Rutin sulfate demonstrates a multifaceted mechanism of action with significant therapeutic potential. Its enhanced water solubility and distinct bioactivity profile compared to rutin make it a compelling candidate for further investigation, particularly in the fields of antiviral and anti-inflammatory drug development. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic utility of this promising compound. Further studies are warranted to fully elucidate the in vivo efficacy and safety of rutin sulfate and to explore its potential in a broader range of disease models.

References

- 1. In vitro anti-HIV and -HSV activity and safety of sodium rutin sulfate as a microbicide candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Rutin Derivatives to Enhance Lipid Solubility and Development of Topical Formulation with a Validated Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent World of Sulfated Flavonoids: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfated flavonoids, a unique class of polyphenolic compounds, are gaining increasing attention in the scientific community for their diverse and potent biological activities. The addition of a sulfate (B86663) moiety to the flavonoid backbone significantly alters their physicochemical properties, often enhancing their bioavailability and therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted biological activities of sulfated flavonoids, including their antioxidant, anti-inflammatory, antiviral, and anticancer properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of implicated signaling pathways are presented to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Flavonoids are a large family of plant secondary metabolites renowned for their health-promoting effects.[1] Sulfation, a crucial metabolic process, modifies these flavonoids by adding a sulfonate group (-SO₃⁻), thereby increasing their water solubility and altering their biological functions.[2] This guide delves into the significant biological activities exhibited by these modified compounds, providing a foundational understanding for their potential therapeutic applications.

Antioxidant Activity

Sulfated flavonoids have demonstrated notable antioxidant properties, primarily through their ability to scavenge free radicals and chelate metal ions. The sulfation pattern can, however, influence this activity.

Quantitative Antioxidant Data

The antioxidant capacity of sulfated flavonoids has been evaluated using various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Oxygen Radical Absorbance Capacity (ORAC) assays being the most common. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying antioxidant strength in the DPPH assay, where a lower IC50 value indicates higher antioxidant activity.

| Sulfated Flavonoid | Assay | IC50 (µM) | Source Organism/Method | Reference |

| Sulfonated Kaempferol (Kae-SO₃) | DPPH | ~50-75 (concentration-dependent) | Synthesis | [3] |

| Sulfonated Kaempferol-Gallium Complex (Kae-SO₃-Ga) | DPPH | ~30-60 (concentration-dependent) | Synthesis | [3] |

| Quercetin 3-sulfate | - | - | Persicaria hydropiper | [4] |

| Isorhamnetin 3,7-disulfate | - | - | Persicaria hydropiper | [4] |

| Rhamnazin 3-sulfate | - | - | Persicaria hydropiper | [4] |

| Tamarixetin 3-glucoside 7-sulfate | - | - | Persicaria hydropiper | [4] |

Note: Specific IC50 values for some sulfated flavonoids from natural sources are not always available in the literature, but their presence is documented.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant activity of sulfated flavonoids using the DPPH assay.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Sulfated flavonoid sample

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Sample preparation: Dissolve the sulfated flavonoid and ascorbic acid in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of the sulfated flavonoid sample or ascorbic acid to the wells.

-

For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Workflow Diagram:

Anti-inflammatory Activity

Sulfated flavonoids exhibit potent anti-inflammatory effects by modulating key signaling pathways and inhibiting pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).

Inhibition of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Flavonoids, including their sulfated derivatives, have been shown to inhibit these pathways, thereby reducing the production of inflammatory mediators.[5][6] The sulfation of flavonoids may influence their ability to interact with key kinases in these pathways, such as IκB kinase (IKK) in the NF-κB pathway and c-Jun N-terminal kinase (JNK) and p38 in the MAPK pathway.[6][7]

NF-κB Signaling Pathway Inhibition:

MAPK Signaling Pathway Inhibition:

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of sulfated flavonoids can be quantified by measuring their ability to inhibit enzymes like COX-2 or by assessing the reduction in pro-inflammatory cytokine production.

| Sulfated Flavonoid | Target | IC50 (µM) | Cell Line/System | Reference |

| Apigenin | COX-2 Transcription | < 15 | RAW 264.7 macrophages | [8] |

| Luteolin | NF-κB Inhibition | - | - | [9] |

| Quercetin 3'-sulfate | COX-2 Expression | Dose-dependent downregulation | Human lymphocytes | [2] |

Note: Specific IC50 values for direct enzyme inhibition by many sulfated flavonoids are still under investigation.

Antiviral Activity

Sulfated flavonoids have emerged as promising antiviral agents, demonstrating activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[10][11] Their mechanism of action often involves interfering with viral entry and replication.

Quantitative Antiviral Data

| Sulfated Flavonoid | Virus | IC50 | Cell Line | Reference |

| Sodium Rutin Sulfate | HSV-1 | 88.3 ± 0.1 µM | Vero cells | [10] |

| Sulfated Polysaccharides (from seaweeds) | HSV-1 | 0.5 - 5.6 µg/mL | Vero cells | [12] |

| Luteolin | Influenza A | 8.0 µM | - | [13] |

| Quercetin | Influenza A | 274.8 µM | - | [13] |

Antiviral Mechanism: Inhibition of Viral Entry

One of the key antiviral mechanisms of sulfated flavonoids is the inhibition of viral entry into host cells. The negatively charged sulfate groups are thought to interact with viral envelope glycoproteins, preventing their attachment to host cell receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medium.com [medium.com]

- 7. A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Flavonoids with Anti-Herpes Simplex Virus Properties: Deciphering Their Mechanisms in Disrupting the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-influenza A virus activity of flavonoids in vitro: a structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Rutin vs. Rutin Sulfate: A Technical Guide to Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rutin (B1680289), a ubiquitous flavonoid glycoside, is lauded for its wide-ranging pharmacological activities, including antioxidant and anti-inflammatory effects. However, its therapeutic potential is significantly hampered by poor oral bioavailability. A critical area of investigation for enhancing its clinical utility is the exploration of derivatives, such as rutin sulfate (B86663). This technical guide provides an in-depth comparison of the bioavailability of rutin and the current understanding of rutin sulfate, supported by quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

The available evidence consistently demonstrates that orally administered rutin undergoes extensive metabolism, primarily hydrolysis to its aglycone, quercetin (B1663063), by the gut microbiota. Quercetin is then absorbed and subsequently conjugated in the intestines and liver to form quercetin glucuronides and quercetin sulfates, which are the primary metabolites detected in systemic circulation. Intact rutin is often undetectable in plasma after oral administration, indicating that its hydrolysis is a prerequisite for the absorption of its bioactive components.

While chemical sulfation of rutin is known to increase its water solubility—a key factor that can influence bioavailability—direct comparative pharmacokinetic studies evaluating the oral bioavailability of rutin sulfate versus rutin are conspicuously absent in the current scientific literature. One study utilizing a perfused rat small intestine model suggested the possibility of direct, albeit minor, absorption of rutin as rutin sulfate and rutin glucuronide. This contrasts with in vivo studies where only quercetin conjugates are typically found after oral rutin intake. Consequently, this guide will focus on the well-documented bioavailability of rutin and its primary metabolites, while highlighting the theoretical advantages and data gaps concerning rutin sulfate.

Quantitative Bioavailability Data

The following tables summarize key pharmacokinetic parameters for the metabolites of rutin and quercetin following oral administration in rats and humans. It is important to note that after oral administration of rutin, the compounds measured in the plasma are typically the conjugated metabolites of its aglycone, quercetin.

Table 1: Pharmacokinetic Parameters of Quercetin Conjugates After Oral Administration of Rutin or Quercetin in Rats

| Compound Administered | Dose | Metabolite Measured | Cmax (nmol/mL) | Tmax (min) | AUC₀₋t (nmol·min/mL) | Reference |

| Rutin | 328 µmol/kg | Quercetin Sulfates | 2.0 ± 0.4 | 120 | 2580 ± 296 | [1] |

| Quercetin Glucuronides | 5.0 ± 0.6 | 120 | 5094 ± 467 | [1] | ||

| Quercetin | 165 µmol/kg | Quercetin Sulfates | 27.3 ± 4.2 | 30 | 17756 ± 2884 | [1] |

| Quercetin Glucuronides | 11.9 ± 1.8 | 30 | 6804 ± 1045 | [1] |

Data are presented as mean ± SEM. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time 0 to the last measurement.

Table 2: Pharmacokinetic Parameters of Quercetin After Oral Administration of Rutin or Quercetin Aglycone in Healthy Volunteers

| Compound Administered | Dose (Quercetin eq.) | Cmax (µg/L) | Tmax (h) | AUC₀₋₃₂ (µg·h/L) | Reference |

| Rutin | 8 mg | 23.5 | 6.5 | 381 | [2][3] |

| 20 mg | 58.7 | 7.4 | 827 | [2][3] | |

| 50 mg | 89.9 | 7.5 | 1017 | [2][3] | |

| Quercetin Aglycone | 8 mg | 41.4 | 1.9 | 527 | [2][3] |

| 20 mg | 66.8 | 2.7 | 898 | [2][3] | |

| 50 mg | 86.1 | 4.8 | 1138 | [2][3] |

Values are geometric means. The administered doses of rutin were 16 mg, 40 mg, and 100 mg, corresponding to 8 mg, 20 mg, and 50 mg of quercetin aglycone, respectively. Plasma concentrations reflect total quercetin after enzymatic treatment.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the bioavailability of rutin and its metabolites.

In Vivo Oral Bioavailability Study in Rats

This protocol is a synthesis of methodologies reported for pharmacokinetic studies of flavonoids in rats.[1][4][5]

Objective: To determine the pharmacokinetic profile of rutin metabolites after oral administration of rutin.

Animals: Male Sprague-Dawley rats (250-300 g) are typically used. Animals are acclimatized for at least one week before the experiment, housed in a temperature-controlled environment with a 12-hour light/dark cycle, and provided with a standard diet and water ad libitum. Animals are often fasted overnight before dosing.

Drug Formulation and Administration:

-

Rutin is suspended in a vehicle such as a 0.5% carboxymethyl cellulose (B213188) (CMC-Na) solution.

-

A single dose (e.g., 328 µmol/kg) is administered orally via gavage.[1]

Blood Sampling:

-

Blood samples (approximately 0.3 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) post-dosing.

-

Sampling is performed via methods such as cardiopuncture or from the jugular vein catheter.[1][5]

-

Blood is collected into heparinized tubes and immediately centrifuged (e.g., at 10,000 rpm for 10 minutes) to separate the plasma.

-

Plasma samples are stored at -80°C until analysis.

Sample Analysis (HPLC-MS/MS):

-

Sample Preparation: Plasma proteins are precipitated by adding a solvent like acetonitrile (B52724) or methanol. For instance, 100 µL of plasma is mixed with 200 µL of acetonitrile containing an internal standard (e.g., tolbutamide).[6] The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.

-

Enzymatic Hydrolysis (for total quercetin): To measure the total amount of quercetin (free and conjugated), plasma samples are incubated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugated metabolites back to the aglycone form.[1][7]

-

Chromatographic Separation: An aliquot of the prepared sample is injected into a UPLC or HPLC system. Separation is typically achieved on a C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).[6] A gradient elution is performed using a mobile phase consisting of acetonitrile and an aqueous solution with a modifier like 0.1% formic acid.[6][8]

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operating in negative ion mode for flavonoids.[8] Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analytes and the internal standard.[6]

Pharmacokinetic Analysis: Plasma concentration-time data for each metabolite are analyzed using non-compartmental methods with software like WINNONLIN to determine key parameters such as Cmax, Tmax, and AUC.[1][7]

Visualizations: Workflows and Pathways

Metabolism and Absorption of Rutin

The following diagram illustrates the primary metabolic pathway of orally ingested rutin.

Experimental Workflow for In Vivo Bioavailability Study

The diagram below outlines the key steps in a typical animal study to assess the oral bioavailability of a flavonoid.

Modulation of Cellular Signaling Pathways

Rutin and its primary metabolite, quercetin, exert their biological effects by modulating several key intracellular signaling pathways. Data on the specific signaling effects of rutin sulfate are currently lacking. Therefore, this section focuses on the established pathways affected by rutin and quercetin.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Rutin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[9]

References

- 1. lawdata.com.tw [lawdata.com.tw]

- 2. Pharmacokinetics of quercetin from quercetin aglycone and rutin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of quercetin from quercetin aglycone and rutin in healthy volunteers - ProQuest [proquest.com]

- 4. sciepub.com [sciepub.com]

- 5. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. "Bioavailability and metabolic pharmacokinetics of rutin and quercetin " by C.-Y. Yang, S.-L. Hsiu et al. [jfda-online.com]

- 8. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rutin prevents inflammation-associated colon damage via inhibiting the p38/MAPKAPK2 and PI3K/Akt/GSK3β/NF-κB signalling axes and enhancing splenic Tregs in DSS-induced murine chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Rutin Sulfate: Methodologies and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutin (B1680289), a ubiquitous flavonoid glycoside, exhibits a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and vasoprotective effects.[1][2][3][4] However, its therapeutic potential is often hampered by its low water solubility.[5] Chemical sulfation presents a highly effective strategy to overcome this limitation, yielding Rutin sulfate (B86663) derivatives with enhanced aqueous solubility and potentially altered or improved bioactivity.[5] This technical guide provides an in-depth overview of the synthesis of Rutin sulfate from Rutin, focusing on prevalent chemical methodologies. It includes detailed experimental protocols, a comparative summary of quantitative data, and visualizations of the synthetic workflow and relevant biological pathways to support researchers in the fields of medicinal chemistry and drug development.

Introduction: The Rationale for Rutin Sulfation

Rutin (quercetin-3-O-rutinoside) is a natural flavonoid found in various plants, such as buckwheat, citrus fruits, and apples.[6][7] While its therapeutic benefits are well-documented, its poor solubility in aqueous media limits its bioavailability and clinical applications.[5]

Sulfation is a chemical modification that introduces negatively charged sulfate groups onto the Rutin scaffold. This process significantly increases the molecule's polarity, thereby enhancing its water solubility.[5] Beyond improving solubility, sulfation can dramatically alter the compound's biological properties. The degree of sulfation—the number of sulfate groups attached to the Rutin molecule—is a critical determinant of the derivative's functional properties.[5] For instance, highly sulfated Rutin has been shown to be a potent inhibitor of the complement system, an activity not observed in its unsulfated precursor or in derivatives with a low degree of sulfation.[5][8] Furthermore, sulfation is essential for potent antiviral effects, particularly against HIV-1, where it appears to block viral entry and cell fusion.[2][5] The resulting Rutin sulfate derivatives are valuable tools for probing structure-activity relationships and developing novel therapeutics for inflammatory, thrombotic, and viral diseases.[5]

Synthesis Methodologies

The most common and well-documented method for synthesizing Rutin sulfate involves the use of sulfur trioxide-amine complexes.[9] These reagents offer a controlled and effective means of introducing sulfate groups onto the hydroxyl moieties of the Rutin molecule.

Key Sulfating Agents and Approaches:

-

Trialkylamine-Sulfur Trioxide Complexes: Reagents such as trimethylamine-sulfur trioxide (Me₃N·SO₃) or triethylamine-sulfur trioxide are widely used.[9][10] The reaction is typically carried out in an anhydrous polar aprotic solvent, most commonly dimethylformamide (DMF), at elevated temperatures (50-90°C).[8][10] This method allows for the preparation of highly sulfated Rutin derivatives, referred to as Rutin poly(H-)sulfates.[8][10]

-

Pyridine-Sulfur Trioxide Complex: This is another effective sulfating agent that functions similarly to trialkylamine complexes.

-

Chlorosulfonic Acid (ClSO₃H): Often used in combination with a base like pyridine (B92270), chlorosulfonic acid is a powerful sulfating agent. The reaction with pyridine forms the reactive sulfur trioxide-pyridine complex in situ.[9]

-

Sulfuric Acid (H₂SO₄): While it can be used for sulfation, the high reactivity of concentrated sulfuric acid can lead to side reactions and degradation of the flavonoid structure, making it a less favored approach for complex molecules like Rutin.[9]

The degree of sulfation can be controlled by modulating reaction parameters such as the molar ratio of the sulfating agent to Rutin, reaction time, and temperature. Following the sulfation reaction, the product is typically isolated as a trialkylammonium salt, which can then be converted to other pharmaceutically acceptable salts, such as the sodium salt, through ion exchange.[8][10]

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis protocols for Rutin sulfate, providing a comparative overview of different approaches and their outcomes.

| Starting Material | Sulfating Agent | Solvent | Reaction Conditions | Product | Sulfur Content (%) | Key Property/Activity | Reference |

| Rutin | Trimethylamine-sulfur trioxide | Dimethylformamide (DMF) | 65°-70°C, 20 hours | Rutin poly(H-)sulfate, trimethylamine (B31210) salt | 13.1% - 13.5% | Highly sulfated derivative | [8][10] |

| 'Rutin water-soluble' (low sulfate) | Trimethylamine-sulfur trioxide | Dimethylformamide (DMF) | 65°C, 24 hours | Rutin poly(H-)sulfate, trimethylamine salt | 13.9% | Highly sulfated derivative | [8] |

| Rutin poly(H-)sulfate, trimethylamine salt | 30% aq. Sodium Acetate (B1210297) | Water / Ethanol (B145695) | Room Temp, 20 min | Rutin poly(H-)sulfate, sodium salt | 15.3% - 16.8% | Potent complement inhibitor | [5][8] |

| 'Rutin water-soluble' (from Merck) | N/A | N/A | N/A | Rutin sulfate, sodium salt | ~5.45% | Water soluble, lacks complement inhibiting activity | [5][8] |

Detailed Experimental Protocols

Protocol 4.1: Synthesis of Rutin Poly(H-)sulfate, Trimethylamine Salt

This protocol is adapted from established methods using a trialkylamine-sulfur trioxide complex.[8][10]

Materials:

-

Rutin (1.22 g)

-

Trimethylamine-sulfur trioxide complex (3.34 g)

-

Anhydrous Dimethylformamide (DMF)

-

Absolute Ethanol

-

Anhydrous Ether

Procedure:

-

In a dry reaction vessel, dissolve the trimethylamine-sulfur trioxide complex in approximately 20 mL of anhydrous DMF. Gentle warming (65°-70°C) may be required to achieve a clear solution.[10]

-

Add Rutin to the solution with stirring.

-

Heat the reaction mixture and maintain it at 65°-70°C for 20-24 hours with continuous stirring.[8][10]

-

After the reaction period, cool the solution to room temperature.

-

Pour the cooled reaction mixture into a larger volume of absolute ethanol (e.g., 125 mL) with vigorous stirring. A pale brown or yellow gum-like product will precipitate.[8][10]

-

Decant the solvent to separate the product.

-

Purify the product by triturating it repeatedly with absolute ethanol, followed by anhydrous ether. This step removes unreacted reagents and solvent residues.[8][10]

-

Dry the final product, a solvated pale brown gum, in vacuo to yield Rutin poly(H-)sulfate, trimethylamine salt.[10]

Protocol 4.2: Conversion to Rutin Poly(H-)sulfate, Sodium Salt

This protocol describes the conversion of the trimethylamine salt to the sodium salt.[8][10]

Materials:

-

Rutin poly(H-)sulfate, trimethylamine salt (3.0 g)

-

Deionized Water

-

30% (w/v) aqueous Sodium Acetate solution

-

Absolute Ethanol

Procedure:

-

Dissolve the Rutin poly(H-)sulfate, trimethylamine salt in a minimal amount of water (e.g., 5 mL).[8]

-

Add the 30% aqueous sodium acetate solution (e.g., 10 mL) with swirling and let the mixture stand at room temperature for approximately 20 minutes.[8][10]

-

Add a large volume of absolute ethanol (e.g., 100-125 mL) with stirring to precipitate the sodium salt. A yellow semi-solid or granular solid will form.[8][10]

-

Separate the product by decantation or filtration.

-

Wash the solid product repeatedly with absolute ethanol and then with ether.[8]

-

Dry the purified bright yellow powder in vacuo to obtain Rutin poly(H-)sulfate, sodium salt.[8][10]

Protocol 4.3: Analytical Characterization (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and characterization of sulfated flavonoids.[11][12][13][14]

Methodology:

-

Chromatography: Separation is typically achieved using a reverse-phase C18 column (e.g., Restek Raptor C18) with a gradient elution.[11][12][14] The mobile phase often consists of a mixture of methanol (B129727) and water, with a small amount of formic acid to improve peak shape.[11][12][14]

-

Mass Spectrometry: Detection is performed using a mass spectrometer in negative ionization mode.[11][12][14]

-

Identification: Sulfated flavonoids are specifically detected by employing a neutral loss scan. In this method, the mass spectrometer is set to detect ions that lose a specific neutral fragment upon collision-induced dissociation. For a sulfate group (-SO₃), this corresponds to a neutral loss of 80 Da.[11][12][13][14] This highly specific detection method allows for the confident identification of sulfated compounds even in complex mixtures.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for the synthesis of Rutin sulfate and a key signaling pathway modulated by its activity.

Caption: Experimental workflow for the synthesis and purification of Rutin sulfate salts.

Caption: Inhibition of inflammatory signaling pathways by Rutin sulfate.

References

- 1. fruitfast.com [fruitfast.com]

- 2. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An up-to-date review of rutin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Rutin Sulfate | High-Purity Reagent | For Research [benchchem.com]

- 6. Rutin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 7. benchchem.com [benchchem.com]

- 8. EP0013470B1 - Rutin poly(h-) sulfates, method for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 9. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US4414207A - Rutin poly(H-)sulfate salts and related compounds - Google Patents [patents.google.com]

- 11. Frontiers | A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Rutin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rutin (B1680289), a ubiquitous flavonoid glycoside, is lauded for its significant antioxidant and anti-inflammatory properties. However, its therapeutic potential is often hampered by poor water solubility and low bioavailability.[1][2] Chemical sulfation of rutin presents a highly effective strategy to overcome these limitations, yielding Rutin sulfate (B86663). This modification involves the introduction of negatively charged sulfate groups, which enhances the molecule's polarity and, consequently, its aqueous solubility.[1][3] This technical guide provides an in-depth exploration of the physicochemical properties, synthesis, and biological activities of Rutin sulfate, offering valuable data and methodologies for researchers in the field of drug development and pharmacology.

Physicochemical Properties

The addition of sulfate moieties to the rutin scaffold dramatically alters its physical and chemical characteristics. The degree and position of sulfation are critical determinants of the final product's properties.[1]

Solubility

A primary advantage of Rutin sulfate is its markedly improved solubility in aqueous media compared to its parent compound.[1] Natural rutin is only slightly soluble in cold water (approx. 0.13 g/L), which limits its applications.[2][4] Sulfation increases the molecule's polarity, making highly sulfated derivatives readily water-soluble.[1] For instance, a commercially available "rutin water soluble" product, a sodium salt of Rutin sulfate with a low degree of sulfation (around 5.45% sulfur content), demonstrates this enhanced solubility.[1][5] More extensive sulfation leads to a significant increase in water solubility, a critical property for various therapeutic applications.[1]

Table 1: Solubility Comparison of Rutin and Rutin Sulfate

| Compound | Solvent | Solubility | Reference(s) |

| Rutin | Water (cold) | ~0.01 wt% (~0.13 g/L) | [2][4] |

| Rutin | Water (boiling) | Significantly Increased | [2] |

| Rutin | Ethanol (B145695) | ~0.5 wt% | [2] |

| Rutin | Pyridine | ~37 wt% | [2] |

| Rutin | DMSO | ~25 mg/mL | [6] |

| Rutin | Dimethylformamide (DMF) | ~30 mg/mL | [6] |

| Rutin Sulfate (highly sulfated) | Water | Readily Soluble | [1] |

Stability

The stability of sulfated flavonoids is a crucial factor for their storage and formulation. Generally, the flavonoid sulfate ester bond can be unstable and prone to hydrolysis, particularly under acidic conditions.[7]

-

pH Stability : Studies on sulfated flavonoids from Zostera marina extract showed good stability in solutions containing 0.1% to 1.0% formic acid and 0.1% trifluoroacetic acid (TFA). However, in a 0.5% TFA solution, these compounds underwent acid hydrolysis, decomposing into their corresponding aglycones.[3][7]

-

Temperature Stability : While specific data for Rutin sulfate is limited, studies on other flavonoids indicate that high temperatures (80°C and 100°C) can lead to the degradation of flavonoid glycosides.[8] Formulated rutin tablets have shown stability for 150 days at room temperature and 40°C.[9]

Table 2: Stability of Sulfated Flavonoids under Various Conditions

| Condition | Observation | Reference(s) |

| 0.1% - 1.0% Formic Acid | Good stability | [3][7] |

| 0.1% Trifluoroacetic Acid (TFA) | Good stability | [3][7] |

| 0.5% Trifluoroacetic Acid (TFA) | Acid hydrolysis and decomposition | [3][7] |

| High Temperature (80°C - 100°C) | Potential for degradation of flavonoid glycosides | [8] |

| Acidic (0.1 N HCl) & Alkaline (0.1 N NaOH) | Instant degradation of formulated rutin tablets | [9] |

| UV Light (254 nm) | Formulated rutin tablets are stable | [9] |

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and characterization of Rutin sulfate.

Table 3: Spectroscopic Data for Rutin and Rutin Sulfate

| Technique | Compound | Key Observations | Reference(s) |

| UV-Vis Spectroscopy | Rutin | Absorption Maxima (λmax): 257 nm, 359 nm | [6][10] |

| Rutin | Band I (cinnamoyl system): ~352 nm | [11] | |

| Rutin | Band II (benzoyl system): ~258 nm | [11] | |

| FT-IR Spectroscopy | Rutin | C=O stretching vibration: ~1654 cm⁻¹ | [11] |

| Rutin-Metal Complexes | C=O band shifts to lower wavenumbers (e.g., 1621-1627 cm⁻¹) upon coordination | [11] | |

| NMR Spectroscopy | Rutin | Used for structural identification and confirmation | [12] |

Synthesis of Rutin Sulfate

The synthesis of Rutin sulfate typically involves the reaction of rutin with a sulfating agent. A common method is the use of a trialkylamine-sulfur trioxide complex in a solvent like dimethylformamide (DMF).[5][13] The degree of sulfation can be controlled by adjusting the reaction conditions.

Caption: General workflow for the synthesis of Rutin sulfate salts.

Biological Activities and Mechanisms

Sulfation not only improves solubility but can also enhance or alter the biological activities of rutin.[1][3]

Anti-inflammatory Activity

Rutin itself possesses potent anti-inflammatory properties by modulating various signaling pathways.[14][15] It can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 and suppress the activation of the NF-κB pathway.[14][16] Rutin sulfate is expected to exhibit even more potent anti-inflammatory effects.[1] Studies have shown that rutin can inhibit the lipopolysaccharides-induced nitric oxide production and downregulate COX-2 expression.[16][17]

Caption: Inhibition of inflammatory pathways by Rutin/Rutin sulfate.

Antioxidant Activity

Rutin is a powerful antioxidant that scavenges free radicals and upregulates endogenous antioxidant enzymes.[14][18] However, some studies suggest that when the hydroxyl groups responsible for antioxidant activity are substituted by sulfate groups, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging activity may decrease.[3] Despite this, the overall biological benefit in a physiological system may be enhanced due to improved solubility and bioavailability.

Other Biological Activities

-

Antiviral Activity : Sulfation is crucial for potent antiviral effects, particularly against HIV-1, where it inhibits viral entry and cell fusion.[1] It has also shown activity against Herpes Simplex Virus (HSV).[1]

-

Complement System Inhibition : Highly sulfated rutin derivatives are potent inhibitors of the complement system, a key component of the innate immune system involved in inflammation and tissue damage.[1][5]

-

Anticoagulant Activity : Sulfated flavonoids can act as inhibitors of key enzymes in the coagulation cascade, such as thrombin and factor Xa.[1]

Experimental Protocols

Synthesis of Rutin Poly(H-)sulfate, Trimethylamine Salt

This protocol is adapted from established methods for the sulfation of rutin.[13]

-

Preparation : Dissolve 3.34 g of trimethylamine-sulfur trioxide complex in 20 mL of warm, dry dimethylformamide (DMF) with stirring to obtain a clear solution.

-

Reaction : Add 1.22 g of rutin to the solution. Continue stirring and maintain the temperature at 65°-70°C for 20 hours.

-

Isolation : Cool the solution to room temperature and pour it into 125 mL of absolute ethanol with stirring. A pale brown or yellow gum/semi-solid will separate.

-

Purification : Collect the product by decantation. Triturate the product repeatedly with absolute ethanol and then with anhydrous ether to purify it.

-

Drying : Dry the final product, a solvated pale brown gum, in vacuo. The expected sulfur content is approximately 13-14%.[5]

Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)

This is a common spectrophotometric assay to evaluate antioxidant capacity.[19][20]

-

Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Dilute to obtain an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation : Prepare a stock solution of Rutin sulfate in a suitable solvent (e.g., water or methanol) and create a series of dilutions to test various concentrations.

-

Reaction : Add a small volume of the Rutin sulfate solution (e.g., 20 µL) to a larger volume of the DPPH working solution (e.g., 1.48 mL).

-

Incubation : Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing only the solvent instead of the sample is also measured.

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Caption: Experimental workflow for the DPPH antioxidant assay.

Conclusion

Rutin sulfate represents a promising modification of the natural flavonoid rutin, primarily addressing its significant limitation of poor water solubility. This enhancement, coupled with the potential for modulated and even potentiated biological activities—including anti-inflammatory, antiviral, and anticoagulant effects—positions Rutin sulfate as a compound of high interest for pharmaceutical and nutraceutical development. The methodologies for its synthesis are well-established, and its properties can be thoroughly characterized using standard analytical techniques. Further research into the structure-activity relationships, particularly concerning the degree and position of sulfation, will be crucial in optimizing the therapeutic potential of Rutin sulfate derivatives for various clinical applications.

References

- 1. Rutin Sulfate | High-Purity Reagent | For Research [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Rutin CAS#: 153-18-4 [m.chemicalbook.com]

- 5. EP0013470B1 - Rutin poly(h-) sulfates, method for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formulation and Development of a Validated UV-Spectrophotometric Analytical Method of Rutin Tablet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UV-Vis Spectrum of Rutin | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. brieflands.com [brieflands.com]

- 13. US4414207A - Rutin poly(H-)sulfate salts and related compounds - Google Patents [patents.google.com]

- 14. What is the mechanism of Rutin? [synapse.patsnap.com]

- 15. An up-to-date review of rutin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative Anti-Inflammatory Activity of Rutin-Based Mouthwash and Diclofenac Sodium: An in-Vitro Evaluation | Journal of Pioneering Medical Sciences [jpmsonline.com]

- 17. Rutin inhibited the advanced glycation end products-stimulated inflammatory response and extra-cellular matrix degeneration via targeting TRAF-6 and BCL-2 proteins in mouse model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. benchchem.com [benchchem.com]

- 20. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

An In-Depth Technical Guide on the Anti-inflammatory Properties of Rutin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the anti-inflammatory properties of rutin (B1680289) sulfate (B86663) is limited. This guide provides a comprehensive overview of the well-documented anti-inflammatory activities of its parent compound, rutin, and contextualizes this with the known effects of sulfation on flavonoid bioactivity to build a prospective profile for rutin sulfate. The experimental protocols provided are established methods for assessing anti-inflammatory compounds and are adaptable for the evaluation of rutin sulfate.

Executive Summary

Rutin, a ubiquitous flavonoid glycoside, is well-regarded for its potent anti-inflammatory and antioxidant properties. Its sulfated derivative, rutin sulfate, represents a molecule of significant interest due to the potential for enhanced solubility and altered biological activity. Sulfation is a key metabolic transformation for flavonoids in humans, and resulting metabolites have been shown to possess biological activities. While direct and extensive studies on the anti-inflammatory effects of rutin sulfate are scarce, this document synthesizes the known mechanisms of rutin, explores the impact of sulfation on other flavonoids, and provides detailed methodologies for the future evaluation of rutin sulfate as a potential anti-inflammatory agent. This guide serves as a foundational resource for researchers aiming to investigate the therapeutic potential of this modified natural product.

Anti-inflammatory Mechanisms of the Parent Compound: Rutin

Rutin exerts its anti-inflammatory effects by modulating several key signaling cascades and reducing the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Rutin has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.

Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial in transducing extracellular signals to cellular responses, including inflammation. Rutin has been demonstrated to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli, thereby downregulating the expression of inflammatory mediators.[1][2]

Regulation of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another key signaling cascade in cytokine-mediated inflammation. Some studies suggest that rutin can interfere with this pathway by inhibiting the phosphorylation of JAK2 and STAT3, which are involved in the pathogenesis of certain inflammatory conditions like psoriasis.[3][4]

Rutin Sulfate: The Role of Sulfation

While data on rutin sulfate is sparse, the sulfation of flavonoids is a known metabolic process that can alter their physicochemical properties and biological activities.

-

Enhanced Solubility: Sulfation generally increases the water solubility of flavonoids, which could potentially improve bioavailability for certain administration routes.

-

Altered Bioactivity: The addition of a sulfate group can either enhance, diminish, or alter the biological activity of a flavonoid. For instance, a patent suggests that highly sulfated rutin (rutin poly(H-)sulfate) acts as an inhibitor of the complement system, a key component of the inflammatory cascade, whereas a commercially available, lightly sulfated form was inactive.[5] Conversely, some studies on other flavonoids have suggested that sulfation might reduce certain anti-inflammatory effects.[6]

-

COX-2 Inhibition: Quercetin-3'-sulfate, a sulfated metabolite of rutin's aglycone, has been shown to downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[7] This suggests a potential mechanism for sulfated flavonoids.

Given the available information, it is plausible that rutin sulfate may exhibit anti-inflammatory properties, potentially with a different potency or a modified mechanistic profile compared to rutin. Direct experimental validation is required to confirm this.

Data Presentation

The following tables summarize quantitative data on the anti-inflammatory effects of rutin . No direct quantitative data for the anti-inflammatory activity of rutin sulfate was available in the reviewed literature.

Table 1: In Vitro Anti-inflammatory Activity of Rutin

| Cell Line | Stimulant | Rutin Concentration | Effect | Reference |

| RAW 264.7 Macrophages | LPS (100 ng/mL) | 30 µM | Significant suppression of iNOS and COX-2 protein expression | [8] |

| DH82 Canine Macrophages | LPS (0.1 µg/mL) | 10-40 µM | Significant reduction in mRNA levels of IL-6, IL-1β, and TNF-α | [1] |

| Human Chondrocytes | AGEs | 10, 20, 40 µM | Dose-dependent decrease in IL-6, NO, TNF-α, and PGE-2 | [9] |

| HaCaT Keratinocytes | M5 Cytokine Mix | 10, 20, 40 µM | Partial reversal of M5-mediated upregulation of IL-6 and TNF-α | [4] |

Table 2: In Vivo Anti-inflammatory Activity of Rutin

| Animal Model | Inflammation Inducer | Rutin Dosage | Effect | Reference |

| Rat | Carrageenan | 100 mg/kg (oral) | Reduced paw swelling starting at 2 hours post-injection | [10] |

| Rat | Complete Freund's Adjuvant | 15 mg/kg | Significant reduction in paw diameter and levels of TNF-α and IL-1β | [11] |

| Mouse | Bleomycin (ALI model) | 100 & 200 mg/kg | Dose-dependent inhibition of inflammatory cell recruitment and pro-inflammatory cytokines | [12] |

Experimental Protocols

The following are detailed protocols for standard assays used to evaluate the anti-inflammatory properties of compounds like rutin sulfate.

In Vitro Anti-inflammatory Assay: LPS-Induced Macrophage Activation

This protocol describes the evaluation of a test compound's ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin

-

Rutin sulfate (dissolved in a suitable vehicle, e.g., DMSO or water)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for Nitric Oxide (NO) assay

-

ELISA kits for TNF-α and IL-6

-

Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-p65, p-p38, etc.)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of rutin sulfate or vehicle control. Incubate for 1-2 hours.

-

Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

-

Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate. Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.

-

Cytokine Quantification (ELISA): Use the collected supernatant to measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.[1][13]

-

Western Blot Analysis: Wash the remaining cells with cold PBS and lyse with RIPA buffer. Determine protein concentration, separate proteins by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-p38, IκBα) and a loading control (e.g., β-actin). Incubate with a secondary antibody and visualize the bands using an appropriate detection system.[14]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This model is a standard for evaluating the acute anti-inflammatory activity of a compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Rutin sulfate

-

Carrageenan (lambda, type IV)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide the rats into groups (n=6-8 per group): Vehicle Control, Rutin Sulfate (various doses), and Positive Control (e.g., Indomethacin 10 mg/kg).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[15]

-

Compound Administration: Administer rutin sulfate, vehicle, or the standard drug via the desired route (e.g., oral gavage) 60 minutes before inducing inflammation.[2]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar tissue of the right hind paw.[16]

-

Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[17]

-

Data Analysis: The increase in paw volume is calculated by subtracting the initial volume from the post-injection volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion and Future Directions

Rutin is a flavonoid with well-established multi-target anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. Rutin sulfate, its sulfated derivative, remains a largely unexplored molecule in the context of inflammation. The limited available data, primarily from patent literature and studies on other sulfated flavonoids, suggests that sulfation could significantly modulate its biological activity, potentially enhancing its utility as a complement inhibitor and altering its anti-inflammatory profile.

The lack of direct evidence underscores a critical gap in the literature. Future research should focus on direct, comparative studies of rutin and rutin sulfate to elucidate the specific effects of sulfation on anti-inflammatory potency and mechanisms. The experimental protocols detailed in this guide provide a robust framework for such investigations. A thorough characterization of rutin sulfate's activity is imperative to determine its potential as a novel therapeutic agent for inflammatory diseases.

References

- 1. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]

- 2. inotiv.com [inotiv.com]

- 3. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0013470B1 - Rutin poly(h-) sulfates, method for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 5. US4414207A - Rutin poly(H-)sulfate salts and related compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities [mdpi.com]

- 8. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 9. US11135177B2 - Methods of making and using compositions comprising flavonoids - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]